molecular formula C15H11ClN2OS B5632535 N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylbenzamide

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylbenzamide

Cat. No. B5632535
M. Wt: 302.8 g/mol
InChI Key: ZWLHOVPRBAYUQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the benzoylation of aminobenzothiazoles, using specific acyl chlorides or benzoyl chlorides under controlled conditions. For instance, the synthesis of heterocyclic compounds such as N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, a compound with a similar benzothiazole core, was achieved through the benzoylation of 2-aminobenzothiazole using 2-methoxybenzoylchloride, indicating a feasible pathway for synthesizing compounds with the benzothiazole moiety (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole ring system, which is known for its stability and electronic properties. The crystal structure analysis of similar compounds reveals that these molecules often crystallize in specific systems, displaying distinct geometric configurations that influence their chemical behavior and interaction potentials. For example, compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide have been shown to crystallize in a triclinic system, exhibiting a complex three-dimensional arrangement that could be relevant for understanding the structural aspects of N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylbenzamide (Prabukanthan et al., 2020).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The hazard statements are H302 - H319, and the precautionary statements are P305 + P351 + P338 .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-9-2-4-10(5-3-9)14(19)18-15-17-12-7-6-11(16)8-13(12)20-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLHOVPRBAYUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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